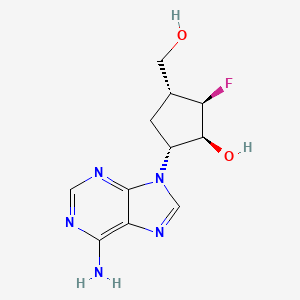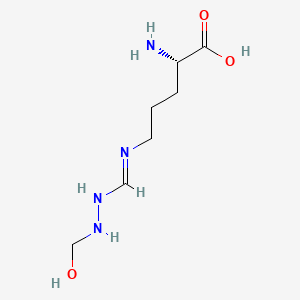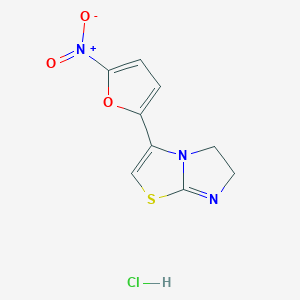
Furazolium chloride
Vue d'ensemble
Description
Furazolium chloride is a chemical compound with the molecular formula C9H8ClN3O3S . It has been used as an antibacterial agent to treat burn infections .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms. The molecular weight of this compound is 273.69 .Applications De Recherche Scientifique
Antimicrobial Agent : Furazolium chloride was evaluated as an antimicrobial agent for topical treatment in laboratory animals, showing its potential in controlling bacterial infections (Russell, Gutekunst, & Chamberlain, 1968).
Drug-Protein Interactions : The protein binding characteristics of this compound were described, highlighting its partitioning behavior in gelatin-acacia complex coacervate systems, which could be significant for understanding drug-protein interactions (Javidan & Mrtek, 1975).
Environmental Impact in Aquaculture : Research on the persistence and metabolism of this compound in sediment from a Norwegian salmon farm provided insights into its environmental impact and behavior, especially in marine aquaculture settings (Samuelsen, Solheim, & Lunestad, 1991).
Veterinary Medicine : A study on the induction of microsomal enzymes metabolizing this compound in chickens emphasized its relevance in veterinary medicine and potential effects on animal metabolism (Sasaki et al., 2011).
Pesticide Detection : this compound's detection through fluorescence quenching of pyoverdine by furazolidone was explored, demonstrating its application in rapid and sensitive pesticide detection methods (Yin, Zhang, & Chen, 2014).
Egg Production and Quality : The effect of this compound on egg production, egg quality, fertility, and hatchability in commercial farm conditions was investigated, showing its influence in poultry production (Stiles, 1962).
Electrochemical Analysis : A study on the electrochemical properties of this compound using a multi-walled carbon nanotube composite film-glassy carbon electrode highlighted its potential for sensitive detection and analysis (Fotouhi, Nemati, & Heravi, 2011).
Leishmaniasis Treatment : The therapeutic evaluation of liposome-loaded this compound in experimental visceral leishmaniasis indicated its effectiveness as a drug candidate for this tropical disease (Tempone et al., 2010).
Peptic Ulcer Disease Treatment : this compound has been used for the treatment of peptic ulcer disease, with studies suggesting its effectiveness and tolerability, though its mechanisms of action remain not fully understood (Zheng & Wang, 1992).
Biological Fluids Analysis : The detection of furazolidone in human biological fluids by high-performance liquid chromatography (HPLC) illustrated its application in pharmacokinetics and drug metabolism studies (Valadez-Salazar et al., 1989).
Safety and Hazards
When handling Furazolium chloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
3-(5-nitrofuran-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S.ClH/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;/h1-2,5H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJXUZSXKJUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(O3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965454 | |
| Record name | 3-(5-Nitrofuran-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5118-17-2 | |
| Record name | Furazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5118-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furazolium chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(5-Nitrofuran-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



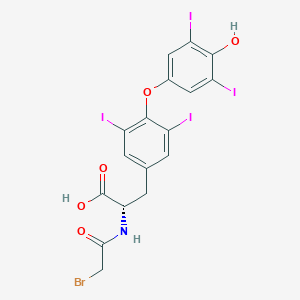
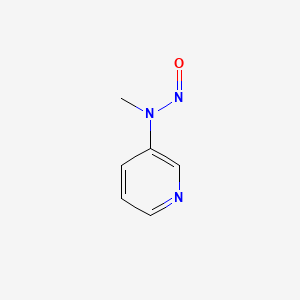

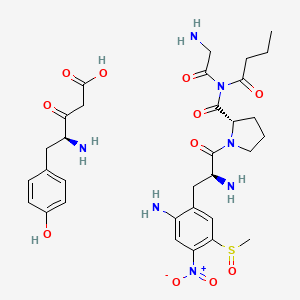



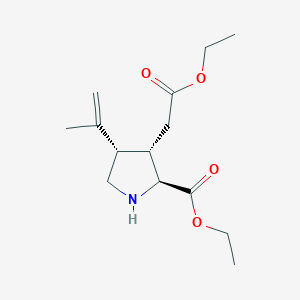
![5-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1199814.png)
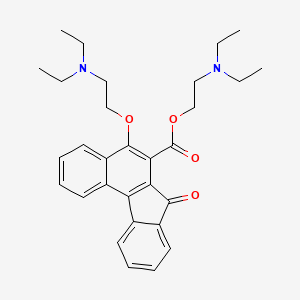
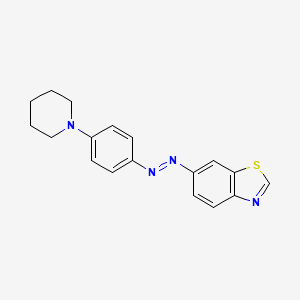
![S-[(9a-Hydroxy-4,4-dimethyl-2-oxo-2,4,4a,5,6,8a,9,9a-octahydronaphtho[2,3-b]furan-7-yl)methyl] ethanethioate](/img/structure/B1199817.png)
